molecular formula C28H19Cl2NO4 B341657 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate

Cat. No.: B341657
M. Wt: 504.4 g/mol
InChI Key: SWQZHYFYYKBIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate is a complex organic compound with a unique structure that combines biphenyl, dichlorophenyl, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of biphenyl-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate can then react with 2,4-dichlorophenyl isocyanate to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar phenethylamine structure.

    2-Phenylethylamine: Another phenethylamine derivative with different substituents.

    4-Methoxybenzyl chloride: A related compound with a methoxy group on the benzyl ring.

Uniqueness

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate is unique due to its combination of biphenyl, dichlorophenyl, and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H19Cl2NO4

Molecular Weight

504.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-[(2,4-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C28H19Cl2NO4/c29-22-12-15-24(25(30)16-22)27(33)31-23-13-10-21(11-14-23)28(34)35-17-26(32)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-16H,17H2,(H,31,33)

InChI Key

SWQZHYFYYKBIGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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